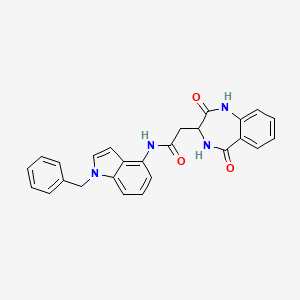![molecular formula C26H30N2O3 B14953316 3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-(3,3-diphenylpropyl)propanamide](/img/structure/B14953316.png)
3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-(3,3-diphenylpropyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-dioxo-2-azaspiro[44]non-2-yl)-N-(3,3-diphenylpropyl)propanamide is a complex organic compound characterized by its unique spirocyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-(3,3-diphenylpropyl)propanamide typically involves a multi-step process. One common method is the phosphine-catalyzed [3 + 2] annulation reaction. This reaction involves the use of γ-substituted allenoates and succinimides, resulting in the formation of 2-azaspiro[4.4]nonene-1,3-dione derivatives . The reaction conditions are generally mild, with the reaction proceeding at room temperature and yielding the desired product in high yields and excellent regioselectivities .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.
化学反応の分析
Types of Reactions
3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-(3,3-diphenylpropyl)propanamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic nitrogen or the amide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or spirocyclic derivatives.
科学的研究の応用
3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-(3,3-diphenylpropyl)propanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-(3,3-diphenylpropyl)propanamide involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in cell proliferation or apoptosis, making it a candidate for anticancer research.
類似化合物との比較
Similar Compounds
2-azaspiro[4.4]nonene-1,3-dione: A simpler spirocyclic compound with similar structural features.
1,7-diazaspiro[4.4]nonene: Another spirocyclic compound with two nitrogen atoms in the ring.
Indeno-spiro compounds: Compounds with a spirocyclic structure fused to an indene ring.
Uniqueness
3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-(3,3-diphenylpropyl)propanamide is unique due to its combination of a spirocyclic core with a diphenylpropyl side chain. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C26H30N2O3 |
|---|---|
分子量 |
418.5 g/mol |
IUPAC名 |
3-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)-N-(3,3-diphenylpropyl)propanamide |
InChI |
InChI=1S/C26H30N2O3/c29-23(14-18-28-24(30)19-26(25(28)31)15-7-8-16-26)27-17-13-22(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-6,9-12,22H,7-8,13-19H2,(H,27,29) |
InChIキー |
FYFGWDCOIUMAIW-UHFFFAOYSA-N |
正規SMILES |
C1CCC2(C1)CC(=O)N(C2=O)CCC(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-hydroxy-5-(4-methoxyphenyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14953233.png)

![2-(methoxymethyl)-1-{[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-benzimidazole](/img/structure/B14953237.png)
![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl (2R)-{[(benzyloxy)carbonyl]amino}(phenyl)ethanoate](/img/structure/B14953248.png)
![1-(3-Hydroxyphenyl)-7-methyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14953255.png)
![6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl (2R)-{[(4-methylphenyl)sulfonyl]amino}(phenyl)ethanoate](/img/structure/B14953262.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-methyl-4-(propylsulfamoyl)phenoxy]acetamide](/img/structure/B14953267.png)

![7-(2-hydroxy-3-{[2-(4-methoxyphenyl)ethyl]amino}propoxy)-4,8-dimethyl-2H-chromen-2-one](/img/structure/B14953270.png)
![N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)glycinamide](/img/structure/B14953277.png)


![2-{N-[(3,4-Dichlorophenyl)methyl]methanesulfonamido}-N-(prop-2-EN-1-YL)acetamide](/img/structure/B14953292.png)
![2-(4-Chlorophenyl)-4-{3-[(3-methylpiperidino)sulfonyl]phenyl}-1,3-thiazole](/img/structure/B14953295.png)
